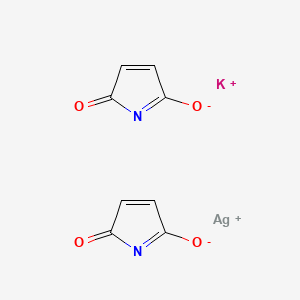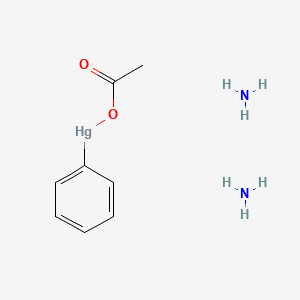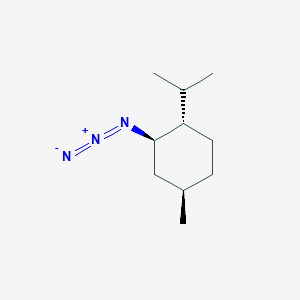
(1R,2S,5R)-(-)-Menthyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,5R)-(-)-Menthyl azide is a chiral organic compound derived from menthol, a naturally occurring monoterpene found in mint oils. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The azide functional group (-N₃) attached to the menthyl moiety makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-(-)-Menthyl azide typically involves the conversion of (1R,2S,5R)-(-)-menthol to its corresponding mesylate or tosylate, followed by nucleophilic substitution with sodium azide. The reaction conditions generally include:
Step 1: Conversion of (1R,2S,5R)-(-)-menthol to menthyl mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Substitution reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles remain similar, with scale-up considerations for safety and efficiency.
化学反応の分析
Types of Reactions
(1R,2S,5R)-(-)-Menthyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed via cycloaddition with alkynes.
Amines: Formed via reduction of the azide group.
科学的研究の応用
(1R,2S,5R)-(-)-Menthyl azide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. Its azide group facilitates the formation of triazoles through click chemistry, which is widely used in drug discovery and materials science.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1R,2S,5R)-(-)-Menthyl azide primarily involves its azide group, which can participate in various chemical transformations. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis. The stereochemistry of the menthyl moiety also influences the reactivity and selectivity of the compound in chiral synthesis.
類似化合物との比較
Similar Compounds
(1R,2S,5R)-(-)-Menthol: The parent compound from which (1R,2S,5R)-(-)-Menthyl azide is derived.
(1R,2S,5R)-(-)-Menthyl chloride: Another derivative of menthol with a chloride functional group.
(1R,2S,5R)-(-)-Menthyl bromide: Similar to menthyl chloride but with a bromide functional group.
Uniqueness
This compound is unique due to its azide functional group, which imparts distinct reactivity compared to other menthyl derivatives. The azide group enables the compound to participate in click chemistry, a versatile and widely used reaction in various fields of research. Additionally, the chiral nature of the menthyl moiety makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
(1S,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
InChIキー |
JWXCHQXAHQOURC-KXUCPTDWSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)N=[N+]=[N-])C(C)C |
正規SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


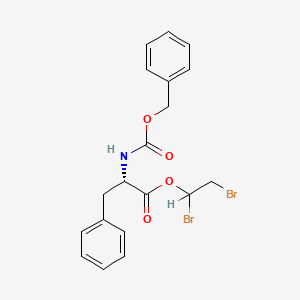
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
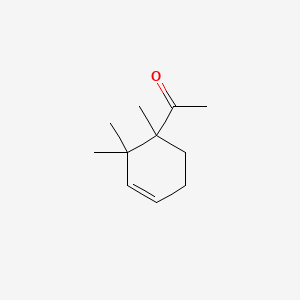


![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
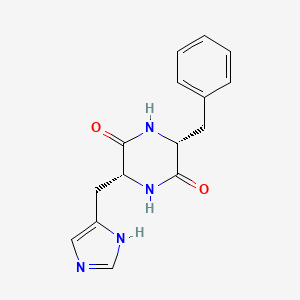
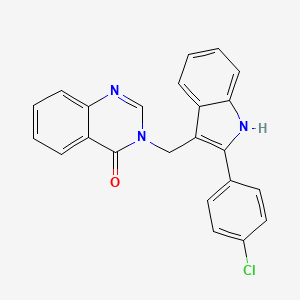
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

